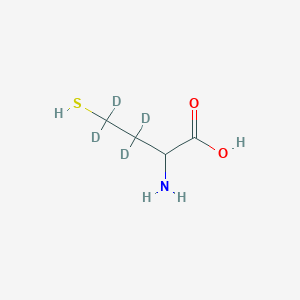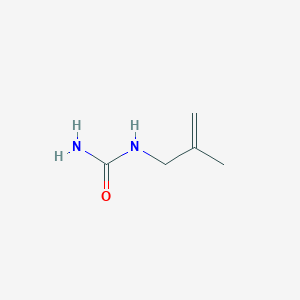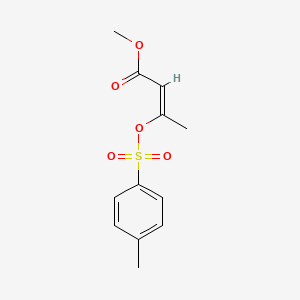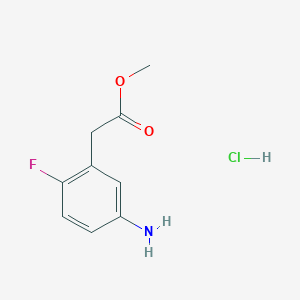![molecular formula C₁₉H₂₄FN₅O₃ B1145578 2-[2-(Dimethylaminomethylideneamino)propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide CAS No. 1193687-85-2](/img/structure/B1145578.png)
2-[2-(Dimethylaminomethylideneamino)propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to the one often involves condensation reactions, employing dimethylamine or other amines with appropriate precursors to form pyrimidine or pyrazolo[1,5-a]pyrimidine derivatives. For instance, Liu et al. (2016) synthesized a related compound through the condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine derivative, highlighting a general approach for synthesizing complex pyrimidine structures (Liu et al., 2016).
Molecular Structure Analysis
The molecular structure is often elucidated through crystallography, which reveals the spatial arrangement of atoms within the molecule and their bond lengths and angles, crucial for understanding the compound's chemical behavior. Shang et al. (2012) discussed the V-shaped structure of a pyrimidine derivative, providing insight into the molecular geometry that may be relevant to our compound (Shang et al., 2012).
Chemical Reactions and Properties
The chemical behavior, including reactions with nucleophiles or electrophiles, is central to understanding the compound's functionality and potential reactivity. Research on similar compounds, like the work by Schenone et al. (1990), explores the reaction of dimethylaminomethylene derivatives with dinucleophiles, leading to pyrimidinecarboxylates, shedding light on potential reactivities (Schenone et al., 1990).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding how the compound behaves in different environments. The crystallographic analysis provides detailed insights into the compound's physical characteristics, as shown in studies like that of Ji (2006), where the synthesis and crystal structure of a related compound were discussed (Ji, 2006).
科学的研究の応用
Synthesis and Cytotoxic Activity
Research has delved into the synthesis of carboxamide derivatives, including those similar to the compound of interest, demonstrating potent cytotoxicity against certain cancer cell lines. The study by Deady et al. (2005) explored the synthesis of derived carboxamides, highlighting their growth inhibitory properties against murine P388 leukemia and Lewis lung carcinoma. Remarkably, compounds bearing a diverse range of 2-substituents showed IC50 values less than 10 nM, indicating significant potency. This research signifies the potential of such compounds in the development of cancer therapeutics Deady et al., 2005.
Antimicrobial Evaluation
Shastri and Post (2019) synthesized a series of tetrahydro-2-(hydroxyimino)-pyrimidine-5-carboxylic acids, demonstrating notable antibacterial and antifungal activities. This suggests the broader antimicrobial potential of compounds structurally related to the chemical Shastri & Post, 2019.
Antiprotozoal Agents
Ismail et al. (2004) focused on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, suggesting the versatility of these compounds in treating protozoal infections. The study demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, pointing towards potential applications in antiprotozoal therapy Ismail et al., 2004.
Analgesic Properties
Ukrainets et al. (2015) investigated modifications of the pyridine moiety in pyrido[1,2-a]pyrimidine nucleus compounds, leading to enhanced biological activity. This study highlighted the analgesic properties of para-substituted derivatives, indicating the potential of such structural modifications to yield new analgesics with superior efficacy Ukrainets et al., 2015.
Conformational and Structural Studies
Nagarajaiah and Begum (2014) explored the structural modifications and supramolecular aggregation of thiazolo[3, 2-a]pyrimidines, providing insights into their conformational features. This research underscores the importance of structural analysis in understanding the physicochemical properties and potential applications of these compounds Nagarajaiah & Begum, 2014.
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of chemicals.
将来の方向性
Future research on this compound could involve further studies on its synthesis, reactivity, and potential applications. If it shows biological activity, it could be investigated as a potential therapeutic agent.
Please note that without specific information on the compound, these are general statements and may not apply directly to “2-[2-(Dimethylaminomethylideneamino)propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide”.
特性
IUPAC Name |
2-[2-(dimethylaminomethylideneamino)propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O3/c1-19(2,22-11-24(3)4)18-23-14(15(26)17(28)25(18)5)16(27)21-10-12-6-8-13(20)9-7-12/h6-9,11,26H,10H2,1-5H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBOBLUKSXGASS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)N=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide | |
CAS RN |
1193687-85-2 |
Source


|
| Record name | DES(5-methyl-1,3,4-oxadiazole-2-carboxamide)-((E)-dimethylaminomethyleneamino)raltegravir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193687852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DES(5-METHYL-1,3,4-OXADIAZOLE-2-CARBOXAMIDE)-((E)-DIMETHYLAMINOMETHYLENEAMINO)RALTEGRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTE3M7YGV6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








